8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid
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Overview
Description
8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, a structure known for its presence in various natural products, functional materials, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid typically involves the functionalization of the quinoxaline ring. One common method is the transition metal-catalyzed direct C–H activation/functionalization . This process often employs catalysts such as palladium or copper under specific conditions to introduce the amino and carboxylic acid groups at the desired positions on the quinoxaline ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in the modification of the quinoxaline ring, where substituents can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the quinoxaline ring.
Scientific Research Applications
8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of functional materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its versatility and presence in many natural products.
8-Aminoquinoline: A related compound with significant applications in medicinal chemistry, particularly as an antimalarial agent.
2,3-Dimethylquinoxaline: Another derivative with distinct chemical properties and applications.
Uniqueness: Its combination of amino and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-amino-2,3-dimethylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-5-6(2)14-10-8(12)3-7(11(15)16)4-9(10)13-5/h3-4H,12H2,1-2H3,(H,15,16) |
InChI Key |
MIWYYLQMLCPPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2N=C1C)N)C(=O)O |
Origin of Product |
United States |
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